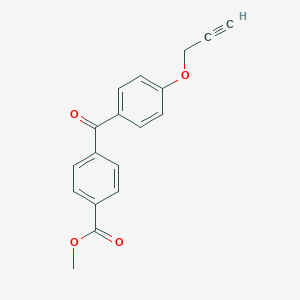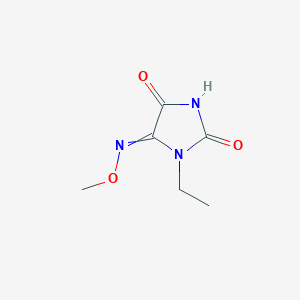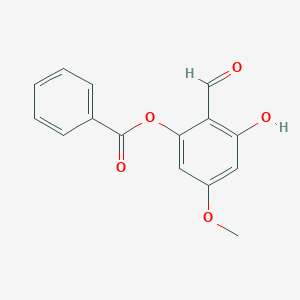
(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has two carboxylic acid groups, making it a dicarboxylic acid, and a dichlorophenyl group attached to it. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science.
Synthesis Analysis
The synthesis of this compound would likely involve the formation of the pyridine ring, followed by the introduction of the dichlorophenyl group and the carboxylic acid groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The dichlorophenyl group is a phenyl group (a ring of six carbon atoms) with two chlorine atoms attached. The carboxylic acid groups consist of a carbon double-bonded to an oxygen and also bonded to a hydroxyl group.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents present. The carboxylic acid groups could potentially undergo reactions such as esterification or amide formation. The dichlorophenyl group could undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxylic acid groups would likely make this compound relatively polar and potentially soluble in polar solvents. The dichlorophenyl group could contribute to the overall stability of the molecule.Safety And Hazards
Without specific data, it’s difficult to provide detailed safety and hazard information. However, as with all chemicals, safe handling practices should be followed to minimize risk of exposure.
将来の方向性
The potential applications and future directions for this compound would depend on its properties and the results of further studies. It could potentially be explored for use in fields such as pharmaceuticals, materials science, or chemical synthesis.
特性
CAS番号 |
105580-47-0 |
|---|---|
製品名 |
(4S)-4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester |
分子式 |
C₁₆H₁₅Cl₂NO₄ |
分子量 |
356.2 |
同義語 |
(S)4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Monomethyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





